2-Bromo-5-fluoro-N-(thiazol-2-yl)benzamide
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Overview
Description
2-Bromo-5-fluoro-N-(thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides, which are derivatives of benzoic acid. This compound features a bromine atom at the 2-position, a fluorine atom at the 5-position, and a thiazole ring attached to the amide nitrogen. The presence of these substituents imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-N-(thiazol-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-fluorobenzonitrile and thiazole-2-amine as the primary starting materials.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the benzamide moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate (K2CO3) and solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-Bromo-5-fluoro-N-(thiazol-2-yl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the benzamide moiety play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- 2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide
Uniqueness
2-Bromo-5-fluoro-N-(thiazol-2-yl)benzamide is unique due to the specific combination of substituents on the benzamide core. The presence of both bromine and fluorine atoms, along with the thiazole ring, imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C10H6BrFN2OS |
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Molecular Weight |
301.14 g/mol |
IUPAC Name |
2-bromo-5-fluoro-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H6BrFN2OS/c11-8-2-1-6(12)5-7(8)9(15)14-10-13-3-4-16-10/h1-5H,(H,13,14,15) |
InChI Key |
BZPHHFKRYBKHMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NC2=NC=CS2)Br |
Origin of Product |
United States |
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